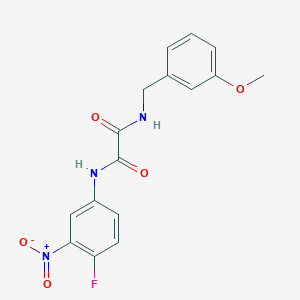

N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide, also known as FNPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNPO is a derivative of the oxalamide family and is synthesized through a multistep process.

Scientific Research Applications

Medicinal Chemistry and Drug Development

- Anticancer Agents : Researchers investigate the potential of this compound as an anticancer agent. Its structural features, including the fluorine and nitro groups, may contribute to inhibiting tumor growth or metastasis .

- Targeted Therapies : The methoxybenzyl group could allow for targeted drug delivery, enhancing specificity and minimizing side effects. Scientists explore its use in combination therapies or as a prodrug .

Organic Synthesis and Catalysis

- Palladium-Catalyzed Reactions : The oxalamide moiety can serve as a ligand in palladium-catalyzed cross-coupling reactions. Researchers study its role in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions .

- Boronic Acid Derivatives : The compound’s boronic acid functionality may participate in Suzuki coupling reactions, enabling the synthesis of biologically active molecules .

Materials Science and Optoelectronics

- Photoluminescent Materials : The fluorine-nitrophenyl combination influences the compound’s photophysical properties. Scientists explore its application in organic light-emitting diodes (OLEDs) or fluorescent sensors .

- Semiconductors : The methoxybenzyl group could enhance electron mobility, making the compound suitable for organic field-effect transistors (OFETs) or solar cells .

Biochemical Studies and Enzyme Inhibition

- Enzyme Inhibitors : Researchers investigate whether this compound can inhibit specific enzymes. Its structural features may interact with active sites, affecting enzyme function .

- Protein-Ligand Interactions : The oxalamide scaffold could serve as a template for designing enzyme inhibitors or protein-binding molecules .

Pharmacokinetics and Metabolism Studies

- Metabolic Stability : Scientists assess how the compound is metabolized in vivo. The methoxy group may influence its stability and pharmacokinetic profile .

- Drug Transporters : Researchers explore interactions with drug transporters, which affect absorption, distribution, and excretion .

Computational Chemistry and Molecular Modeling

- Quantum Mechanical Calculations : Theoretical studies use computational methods to predict properties, such as electronic structure, charge distribution, and reactivity. Researchers analyze the compound’s stability and interactions .

- Docking Studies : Molecular docking simulations explore binding interactions with target proteins, aiding drug design and optimization .

properties

IUPAC Name |

N'-(4-fluoro-3-nitrophenyl)-N-[(3-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O5/c1-25-12-4-2-3-10(7-12)9-18-15(21)16(22)19-11-5-6-13(17)14(8-11)20(23)24/h2-8H,9H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHRXHCREFQACS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2764154.png)

![6-Phenyl-2-[1-(2-phenylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2764159.png)

![(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine](/img/structure/B2764160.png)

![N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2764162.png)